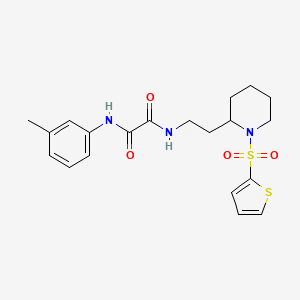

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene sulfonyl-substituted piperidine moiety and an m-tolyl aromatic group.

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-15-6-4-7-16(14-15)22-20(25)19(24)21-11-10-17-8-2-3-12-23(17)29(26,27)18-9-5-13-28-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUZOTKIHRDFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. The thiophene-2-ylsulfonyl group is introduced via sulfonylation.

Attachment of the Oxalamide Group: The oxalamide moiety is introduced through a reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene-2-ylsulfonyl group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s overall binding affinity and specificity. The oxalamide moiety may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl ethyl chain.

- 16.099) for reducing monosodium glutamate (MSG) in food products .

- Toxicology: No-observed-effect level (NOEL) of 100 mg/kg/day in rats, with a safety margin exceeding 33 million based on exposure estimates (0.0002 μg/kg/day in Europe) .

- Metabolism : Expected to undergo hydrolysis and oxidative pathways similar to other oxalamides .

Comparison: Unlike S336, the target compound incorporates a thiophene sulfonyl-piperidine group instead of a dimethoxybenzyl-pyridyl system.

Antiviral Oxalamides

Compound 27 (N1-(4-Chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·2HCl)

- Structure : Contains a halogenated phenyl ring and a thiazole-piperidine hybrid group.

- Function : HIV entry inhibitor targeting the CD4-binding site, synthesized via TBTU-mediated coupling and HCl deprotection .

- Synthesis : Yield and purity confirmed via column chromatography and NMR/ESI-MS .

Comparison : The target compound lacks the thiazole and halogenated phenyl motifs critical for antiviral activity in Compound 25. However, its thiophene sulfonyl group may enhance binding to sulfhydryl-rich viral targets, though this remains speculative without direct evidence .

Enzyme-Targeting Oxalamides

Compounds 19–23 (N1-Aryl-N2-(4-Methoxyphenethyl)oxalamides)

- Structures : Variably substituted aryl groups (e.g., 2-bromo, 3-chloro, 3-ethoxy) paired with a 4-methoxyphenethyl chain .

- Function : Evaluated as stearoyl-CoA desaturase (SCD) inhibitors, with yields ranging from 23% to 83% .

- Data : ESI-MS confirmed molecular weights (e.g., 376.9 [M+H]⁺ for Compound 19) .

The thiophene sulfonyl group may confer unique steric or electronic effects compared to the 4-methoxyphenethyl chain .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Toxicological and Regulatory Profiles

Biological Activity

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, thiophene sulfonyl group, and oxalamide moiety. This compound is being explored for its potential biological activities, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 439.52 g/mol. The presence of the thiophene sulfonyl group suggests potential interactions with biological targets, which may be crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene sulfonyl group may facilitate binding to enzyme active sites, while the piperidine ring can modulate receptor activity. This dual action can lead to various biochemical effects, including inhibition or modulation of enzymatic pathways.

Biological Activity Studies

Recent studies have highlighted the potential of thiophene derivatives in anticancer applications. For instance, compounds similar to this compound have shown promising activities against various cancer cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

These studies indicate that compounds with similar structures exhibit significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, suggesting that this compound may also possess similar properties.

Case Studies

In a study examining the synthesis and biological evaluation of thiophene derivatives, it was found that these compounds could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways involved were identified through molecular docking studies, which indicated favorable binding interactions with key enzymes involved in tumorigenesis.

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.